molecular formula C10H8INO B14829106 4-Cyclopropoxy-2-iodobenzonitrile

4-Cyclopropoxy-2-iodobenzonitrile

Katalognummer: B14829106
Molekulargewicht: 285.08 g/mol
InChI-Schlüssel: ZYAFAQHWLWEMFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-2-iodobenzonitrile is an organic compound with the molecular formula C10H8INO. It is a derivative of benzonitrile, where the benzene ring is substituted with a cyclopropoxy group at the fourth position and an iodine atom at the second position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Cyclopropoxy-2-iodobenzonitrile involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

The starting materials for this synthesis are usually 4-cyclopropoxybenzonitrile and an appropriate iodoarene.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-2-iodobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

    Oxidation Reactions: The cyclopropoxy group can be oxidized to form different functional groups.

    Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, with catalysts like copper or palladium.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products

    Substitution: Formation of compounds like 4-cyclopropoxy-2-aminobenzonitrile.

    Oxidation: Formation of compounds like 4-cyclopropoxy-2-iodobenzoic acid.

    Reduction: Formation of compounds like 4-cyclopropoxy-2-iodobenzylamine.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-2-iodobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-2-iodobenzonitrile depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can participate in various coupling reactions. In biological systems, it may interact with specific enzymes or receptors, although detailed studies on its molecular targets and pathways are still ongoing.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Iodobenzonitrile: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive in certain reactions.

    4-Cyclopropyl-2-iodobenzonitrile: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group, which may affect its reactivity and interactions.

Uniqueness

4-Cyclopropoxy-2-iodobenzonitrile is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Eigenschaften

Molekularformel

C10H8INO

Molekulargewicht

285.08 g/mol

IUPAC-Name

4-cyclopropyloxy-2-iodobenzonitrile

InChI

InChI=1S/C10H8INO/c11-10-5-9(13-8-3-4-8)2-1-7(10)6-12/h1-2,5,8H,3-4H2

InChI-Schlüssel

ZYAFAQHWLWEMFO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=CC(=C(C=C2)C#N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.